(1'Z)-1'-[(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLINE]
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Overview
Description
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] is a complex organic compound characterized by its unique spiro structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable configuration. The presence of isoquinoline and cyclopentane rings further adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] typically involves multi-step organic reactions. One common approach is the condensation of 3,3-dimethyl-3,4-dihydro-1-isoquinoline with a suitable aldehyde or ketone to form the methylene bridge. This is followed by cyclization reactions to form the spiro structure. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated isoquinolines, Amino isoquinolines
Scientific Research Applications
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methyl]-3,3-dimethyl-3,4-dihydroisoquinoline
- 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]
Uniqueness
Compared to similar compounds, 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] stands out due to its unique spiro structure, which imparts greater stability and rigidity. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H28N2 |
---|---|
Molecular Weight |
356.5g/mol |
IUPAC Name |
1-[(E)-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]spiro[4H-isoquinoline-3,1'-cyclopentane] |
InChI |
InChI=1S/C25H28N2/c1-24(2)16-18-9-3-5-11-20(18)22(26-24)15-23-21-12-6-4-10-19(21)17-25(27-23)13-7-8-14-25/h3-6,9-12,15,26H,7-8,13-14,16-17H2,1-2H3/b22-15+ |
InChI Key |
XFEHKDHJMAKXFY-PXLXIMEGSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C\C3=NC4(CCCC4)CC5=CC=CC=C53)/N1)C |
SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC4(CCCC4)CC5=CC=CC=C53)N1)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC4(CCCC4)CC5=CC=CC=C53)N1)C |
Origin of Product |
United States |
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